(RS)-3,5-DHPG
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Overview
Description
(RS)-3,5-Dihydroxyphenylglycine is a chemical compound known for its role as a selective agonist for metabotropic glutamate receptors. These receptors are involved in various neurological processes, making (RS)-3,5-Dihydroxyphenylglycine a compound of interest in neuroscience research.
Scientific Research Applications
(RS)-3,5-Dihydroxyphenylglycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on metabotropic glutamate receptors in various biological systems.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
- In preclinical models, “this compound” reduces tumor growth, sensitizes tumor cells to apoptosis, and downregulates pro-metastatic genes .
- “this compound” exists as a prodrug that undergoes dephosphorylation upon administration in the stomach, intestines, kidneys, and blood. This conversion activates its active form, psilocin .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-3,5-Dihydroxyphenylglycine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dihydroxybenzaldehyde and glycine.
Condensation Reaction: The 3,5-dihydroxybenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (RS)-3,5-Dihydroxyphenylglycine.
Industrial Production Methods: In an industrial setting, the production of (RS)-3,5-Dihydroxyphenylglycine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (RS)-3,5-Dihydroxyphenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl groups.
Comparison with Similar Compounds
L-Glutamate: The natural ligand for metabotropic glutamate receptors.
Quisqualic Acid: Another agonist for metabotropic glutamate receptors.
(S)-3,5-Dihydroxyphenylglycine: The enantiomer of (RS)-3,5-Dihydroxyphenylglycine with different stereochemistry.
Uniqueness: (RS)-3,5-Dihydroxyphenylglycine is unique due to its selective agonist activity for metabotropic glutamate receptors, making it a valuable tool in neuroscience research for studying these receptors’ functions and potential therapeutic applications.
Properties
CAS No. |
19641-83-9 |
---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 |
Synonyms |
2-amino-2-(3,5-dihydroxyphenyl)acetic acid |
Origin of Product |
United States |
Q1: How does (RS)-3,5-DHPG interact with its target and what are the downstream effects?
A1: this compound acts as a selective agonist for group I mGluRs, primarily targeting mGluR1 and mGluR5 subtypes [, ]. Activation of these receptors, which are G protein-coupled receptors, typically leads to the stimulation of phospholipase C, ultimately increasing intracellular calcium levels and activating various downstream signaling pathways []. This activation plays a role in synaptic plasticity, neuronal excitability, and other physiological processes.
Q2: Does this compound affect seizure activity differently depending on the experimental conditions?
A2: Research suggests that this compound may exert contrasting effects on seizure activity depending on the specific experimental setup. In a study involving a disinhibited CA1 minislice model [], this compound surprisingly prevented the induction and reversed a specific component of seizure-like activity through a mechanism independent of group I mGluRs. This finding highlights the complex and context-dependent actions of this compound on neuronal excitability.
Q3: Does this compound play a role in the anticonvulsant effects of other compounds?
A3: Interestingly, this compound was found to antagonize the anticonvulsant effect of (RS)-1-aminoindan-1,5-dicarboxylic acid (AIDA) in a study investigating pentetrazol-induced kindled seizures in mice []. This suggests that the activation of group I mGluRs by this compound might counteract the anticonvulsant mechanism of AIDA, potentially involving GABAergic pathways.
Q4: Are there any known differences in the effects of this compound across different brain regions?
A4: While research often focuses on specific brain regions, one study examining high-affinity GTPase activity found that this compound did not show significant activity in rat hippocampal and striatal membranes []. This suggests that the effects of this compound might be brain region-specific and highlights the importance of considering the anatomical context when studying this compound.
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